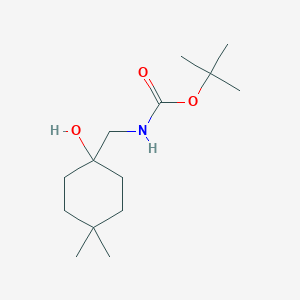
Tert-butyl ((1-hydroxy-4,4-dimethylcyclohexyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylcyclohexyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclohexylamine derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for studying carbamate metabolism .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(3-hydroxycyclohexyl)carbamate
Uniqueness: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is unique due to its specific structural features, such as the presence of a dimethylcyclohexyl moiety. This structural uniqueness imparts distinct reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H27NO3 |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(16)15-10-14(17)8-6-13(4,5)7-9-14/h17H,6-10H2,1-5H3,(H,15,16) |
Clé InChI |
ANEDNLPXAAAHSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(CNC(=O)OC(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















